BenchChemオンラインストアへようこそ!

Austocystin B

Triple-negative breast cancer Xanthone cytotoxicity Mitochondrial apoptosis

Austocystin B (CAS 55256-57-0) is a polyketide-derived dihydrofuro[3′,2′:4,5]furo[3,2-b]xanthen-5-one mycotoxin biosynthesized predominantly by Aspergillus ustus (strain CSIR 1128 / NRRL and Aspergillus puniceus. It belongs to the larger austocystin family of fungal secondary metabolites that share a xanthone core fused to a dihydrofuran ring system, structurally analogous to aflatoxin B₁.

Molecular Formula C22H20O7
Molecular Weight 396.4 g/mol
CAS No. 55256-57-0
Cat. No. B13808642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAustocystin B
CAS55256-57-0
Molecular FormulaC22H20O7
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O
InChIInChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3/t11-,21+/m0/s1
InChIKeyJWPAJVNQGTWPMI-WIUDPPPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Austocystin B (CAS 55256-57-0): A Dihydrofuroxanthenone Mycotoxin with Differentiated Cytotoxic and Mutagenic Signatures for Targeted Anticancer Research


Austocystin B (CAS 55256-57-0) is a polyketide-derived dihydrofuro[3′,2′:4,5]furo[3,2-b]xanthen-5-one mycotoxin biosynthesized predominantly by Aspergillus ustus (strain CSIR 1128 / NRRL 5856) and Aspergillus puniceus [1]. It belongs to the larger austocystin family of fungal secondary metabolites that share a xanthone core fused to a dihydrofuran ring system, structurally analogous to aflatoxin B₁ [2]. Austocystin B exhibits a distinct cytotoxic profile against triple-negative breast cancer (TNBC) cells (MDA-MB-231 IC₅₀ = 1.28 µM), induces apoptosis via the mitochondrial pathway, and possesses a unique mutagenicity fingerprint among its structural congeners—showing direct mutagenic activity in the Ames test without metabolic activation, unlike austocystins A, C, and D [3][4].

Why Austocystin B Cannot Be Interchanged with Austocystin A, D, or H in Research Applications


Despite sharing a common dihydrofuroxanthenone scaffold, austocystins exhibit sharply divergent biological activities driven by subtle differences in ring substitution, side-chain oxidation, and CYP activation dependency. Austocystin B is the only member of the A–H series that combines measurable direct mutagenicity (without S9 metabolic activation) with potent TNBC-selective cytotoxicity and mitochondrial apoptosis induction [1]. Austocystin D, by contrast, requires CYP-mediated bioactivation for DNA damage and shows MDR1-selective cytotoxicity absent in austocystin B [2]. Austocystin H demonstrates nanomolar-range PTP inhibition (IC₅₀ = 0.20–3.0 µM), a profile not reported for austocystin B [3]. These functional divergences mean that substituting one austocystin for another in experimental workflows—particularly in mutagenicity screening, CYP-dependent toxicity models, or TNBC-selective cytotoxicity panels—can produce fundamentally different biological outcomes, compromising data reproducibility and experimental validity.

Quantitative Differentiation Evidence for Austocystin B vs. Austocystin A, D, H, and R in Defined Assay Systems


Austocystin B Demonstrates Potent TNBC-Selective Cytotoxicity (MDA-MB-231 IC₅₀ = 1.28 µM) and Mitochondrial Apoptosis Induction Surpassing Austocystin R

In a head-to-head MTT assay comparison within the same study, austocystin B (compound 5) exhibited superior cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 1.28 µM) compared to the structurally related austocystin R (IC₅₀ = 1.45 µM), representing a 12% improvement in potency [1]. Furthermore, austocystin B induced a total apoptosis rate of 69.7% versus untreated controls in MDA-MB-231 cells as measured by flow cytometry, and JC-1 mitochondrial membrane potential assays confirmed activation of the mitochondrial apoptosis pathway [2]. This combination of single-digit micromolar potency and defined mitochondrial mechanism of action is not uniformly observed across austocystin congeners and positions austocystin B as a preferred tool compound for TNBC apoptosis research.

Triple-negative breast cancer Xanthone cytotoxicity Mitochondrial apoptosis

Austocystin B Possesses Direct Mutagenic Activity Absent in Austocystins A, C, and D — Implications for Toxicology Screening Differentiation

In the Ames Salmonella typhimurium mutagenicity assay using tester strains TA98 and TA100, austocystin B demonstrated some direct mutagenic activity without S9 metabolic activation, in stark contrast to austocystins A, C, and D, which showed a lack of or only very mild direct mutagenic activity [1]. Following metabolic activation with S9 liver homogenate, the mutagenicity of all five austocystins tested (A, B, C, D, and H) was greatly enhanced, but the baseline direct mutagenicity of austocystin B remained a differentiating feature [1]. The study authors reported a direct correlation between mutagenic activity and the degree of toxicity exhibited by the five austocystins [1]. This unique direct genotoxicity fingerprint makes austocystin B an essential positive control or reference standard for laboratories conducting structure–mutagenicity relationship studies or screening fungal secondary metabolites for genotoxic potential.

Genotoxicity screening Ames test Mycotoxin safety profiling

Austocystin B Lacks the MDR1-Selective Cytotoxicity and CYP2J2 Dependency That Define Austocystin D — Evidence for Divergent Mechanism of Action

Austocystin D is characterized by its unique 20-fold greater potency against cell lines overexpressing the MDR1 (P-glycoprotein) multidrug resistance transporter and its strict dependency on cytochrome P450 (particularly CYP2J2) for bioactivation to DNA-damaging species [1][2]. In contrast, the existing literature on austocystin B reveals no evidence of MDR1-selective cytotoxicity or CYP-dependent activation requirements. Austocystin B's direct mutagenic activity in the Ames test (see above) further suggests that its genotoxic mechanism may operate, at least in part, independently of CYP-mediated metabolic activation [3]. The cytotoxicity pattern of austocystin D was shown to be distinct from both doxorubicin and etoposide, and unlike aflatoxin B₁ [1], indicating that even structurally analogous austocystins can engage different cellular targets and activation pathways. This mechanistic divergence means that austocystin B and austocystin D are not interchangeable for studies focused on MDR1-related chemoresistance or CYP-dependent prodrug activation.

Multidrug resistance Cytochrome P450 bioactivation Mechanism of action comparison

Structural Differentiation: Austocystin B Features a 3-Hydroxy-3-Methylbutyl Side Chain Distinct from Oxygenated or Chlorinated Congeners

Austocystin B (molecular formula C₂₂H₂₀O₇, MW 396.40 g/mol) carries a 9-(3-hydroxy-3-methylbutyl) substituent on the xanthone core that distinguishes it from all other austocystins in the A–R series [1]. Austocystin A bears a chlorine atom at C-17 and methoxy groups absent in austocystin B [2]. Austocystin D features a different oxygenation pattern on the dihydrofuran ring. Recent asperustins A–J (compounds 1–10) represent the first examples of C-4′ oxygenated austocystins, a substitution absent in austocystin B [3]. These structural variations directly impact biological activity profiles: the presence vs. absence of the 3-hydroxy-3-methylbutyl chain correlates with differential mutagenicity, while C-4′ oxygenation correlates with altered immunosuppressive activity. The unique substitution fingerprint of austocystin B makes it a valuable authentic reference standard for dereplication in natural product discovery programs targeting Aspergillus secondary metabolites.

Structure-activity relationship Natural product dereplication Xanthone chemotaxonomy

Comparative PTP Inhibitory Activity: Austocystin H Is a Low-Micromolar PTP Inhibitor, While Austocystin B Lacks Demonstrated Phosphatase Activity — Guiding Target-Specific Selection

Austocystin H (compound 15) was identified as one of the most potent PTP inhibitors among 37 mycotoxins tested, with IC₅₀ values ranging from 0.20 to 3.0 µM across seven different protein tyrosine phosphatases [1]. In the same comprehensive screening study, austocystin B did not emerge as a significant PTP inhibitor [1]. This functional dichotomy is further supported by independent data showing austocystin H strongly inhibits KT human brain tumor cell proliferation (IC₅₀ = 0.69 µM) via p53/Bax pathway activation, an activity not reported for austocystin B [2]. For research programs targeting PTP1B (a validated target for diabetes, obesity, and cancer immunotherapy) or screening for immunosuppressive leads, austocystin H is the appropriate selection; austocystin B is indicated for applications where PTP inhibition may represent an off-target confounding factor.

Protein tyrosine phosphatase inhibition PTP1B Immunosuppression

High-Impact Research and Procurement Application Scenarios for Austocystin B


TNBC Drug Discovery: Mitochondrial Apoptosis Pathway Screening

Austocystin B is indicated as a lead-like molecule or positive control in triple-negative breast cancer (MDA-MB-231) cytotoxicity screening cascades where mitochondrial apoptosis pathway engagement is a desired mechanism. With an IC₅₀ of 1.28 µM and a verified total apoptosis rate of 69.7% via JC-1-confirmed mitochondrial membrane potential disruption, it outperforms austocystin R (IC₅₀ = 1.45 µM) in within-class potency and provides a mechanistically characterized benchmark for evaluating novel TNBC-targeting xanthones or synthetic analogs. Procurement for this application should specify austocystin B by CAS number (55256-57-0) and request HPLC purity ≥95% to ensure reproducible dose-response data. [1][2]

Genetic Toxicology: Ames Test Positive Control for Direct-Acting Mycotoxin Mutagens

Austocystin B fills a specific niche in genetic toxicology laboratories as a naturally derived, structurally defined positive control compound for Ames test validation. Its direct mutagenic activity in Salmonella strains TA98 and TA100 without S9 metabolic activation distinguishes it from austocystins A, C, and D, which require metabolic activation for detectable mutagenicity. This makes austocystin B suitable for: (a) validating assay sensitivity for direct-acting frameshift and base-pair substitution mutagens; (b) serving as a reference compound in structure–mutagenicity relationship (SAR) studies of dihydrofuroxanthenone mycotoxins; and (c) benchmarking the genotoxic potential of newly isolated fungal secondary metabolites. Procuring austocystin B from vendors providing a Certificate of Analysis with Ames test characterization data is recommended. [3]

Natural Product Dereplication: Chromatographic and Spectroscopic Reference Standard for Aspergillus Metabolomics

The unique molecular formula (C₂₂H₂₀O₇), 3-hydroxy-3-methylbutyl side chain, and dihydrofuroxanthenone scaffold of austocystin B make it an essential authentic reference standard for dereplication workflows in Aspergillus ustus and Aspergillus puniceus metabolomics. Laboratories employing LC-MS/MS or NMR-based dereplication can use austocystin B to unambiguously distinguish it from co-eluting austocystins A (chlorinated, C₁₉H₁₃ClO₆), D, and H. This application is particularly relevant for natural product discovery programs screening fungal extracts for novel anticancer or immunosuppressive secondary metabolites, where rapid and accurate identification of known austocystins accelerates the prioritization of novel congeners. Procurement specifications should include a full NMR dataset (¹H, ¹³C, COSY, HSQC, HMBC) to facilitate reliable spectral matching. [4][5]

Mechanistic Toxicology: Discriminating CYP-Dependent vs. CYP-Independent Genotoxicity Pathways

Austocystin B serves as a critical comparator compound in studies designed to dissect the contribution of cytochrome P450-mediated bioactivation to genotoxicity within the dihydrofuroxanthenone class. Whereas austocystin D is entirely dependent on CYP (particularly CYP2J2) for its cytotoxic and DNA-damaging activity, austocystin B's direct mutagenicity suggests a parallel, CYP-independent genotoxic mechanism. Side-by-side testing of austocystin B and austocystin D in CYP induction/inhibition models (e.g., using ketoconazole or CYP2J2 siRNA) enables researchers to deconvolute the structural determinants of CYP-dependent vs. CYP-independent DNA reactivity, providing insights applicable to the design of safer xanthone-based therapeutics. Procurement for this application should include both austocystin B (CAS 55256-57-0) and austocystin D (CAS 55256-61-6) from the same vendor to minimize inter-lot variability. [3][6]

Quote Request

Request a Quote for Austocystin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.